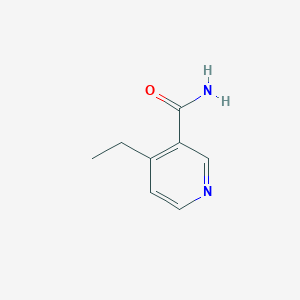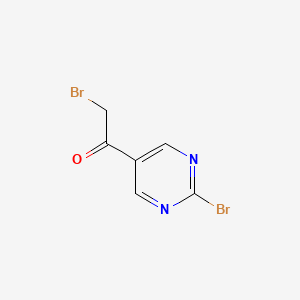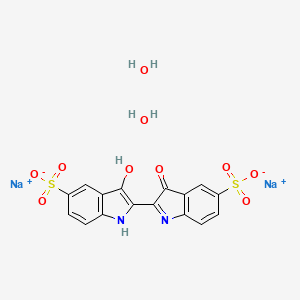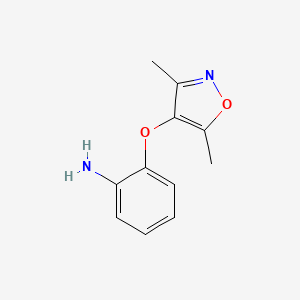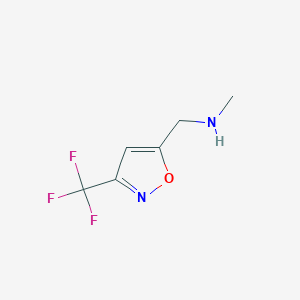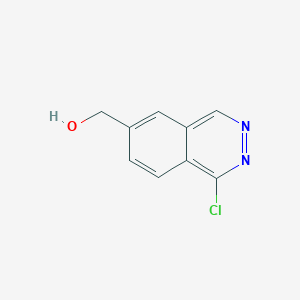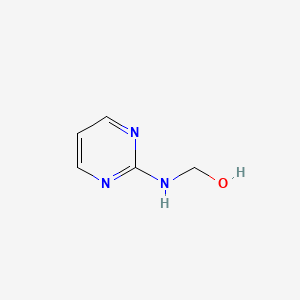
(Pyrimidin-2-ylamino)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Pyrimidin-2-ylamino)methanol: is an organic compound that features a pyrimidine ring attached to an amino group and a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Amination: One common method involves the direct amination of pyrimidine derivatives with methanol under controlled conditions. This reaction typically requires a catalyst such as palladium or copper to facilitate the formation of the C-N bond.
Reductive Amination: Another method involves the reductive amination of pyrimidine-2-carbaldehyde with ammonia or an amine source in the presence of a reducing agent like sodium borohydride or hydrogen gas.
Industrial Production Methods: Industrial production of (Pyrimidin-2-ylamino)methanol often involves large-scale reductive amination processes due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (Pyrimidin-2-ylamino)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the amino group is replaced by other functional groups. Reagents like alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Pyrimidine-2-carboxylic acid, pyrimidine-2-carbaldehyde.
Reduction: Pyrimidin-2-ylmethanol, pyrimidin-2-ylamine.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: (Pyrimidin-2-ylamino)methanol is used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Anticancer Agents: Derivatives of this compound have shown promise as anticancer agents by inhibiting specific protein kinases involved in cell proliferation.
Industry:
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which (Pyrimidin-2-ylamino)methanol exerts its effects often involves the inhibition of specific enzymes or proteins. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various cellular processes, leading to therapeutic effects in diseases like cancer .
Comparaison Avec Des Composés Similaires
(Pyrimidin-2-yl)amine: Similar structure but lacks the methanol moiety.
(Pyrimidin-2-yl)methanol: Similar structure but lacks the amino group.
(Pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds have been studied for their quorum sensing inhibitory effects.
Uniqueness:
Dual Functional Groups: The presence of both an amino group and a methanol moiety in (Pyrimidin-2-ylamino)methanol provides unique reactivity and binding properties compared to its analogs.
Versatility: Its ability to participate in various chemical reactions and form complexes with metals makes it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C5H7N3O |
|---|---|
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
(pyrimidin-2-ylamino)methanol |
InChI |
InChI=1S/C5H7N3O/c9-4-8-5-6-2-1-3-7-5/h1-3,9H,4H2,(H,6,7,8) |
Clé InChI |
BXAJLEOBEHYFTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)NCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


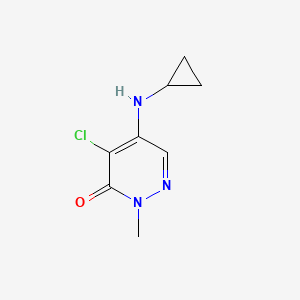
![7-Bromothiazolo[4,5-c]pyridin-2(3H)-one](/img/structure/B15247232.png)
![sodium;[(2R)-3-[[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15247239.png)
![rel-(3aR,6aR)-Ethyl4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B15247243.png)
![1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine](/img/structure/B15247256.png)
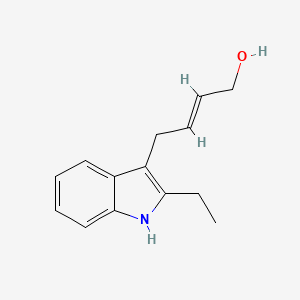
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B15247267.png)

